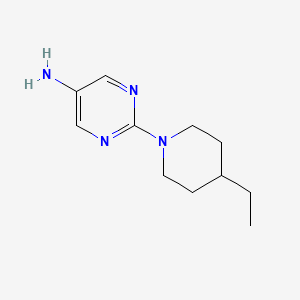

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine

Descripción

Propiedades

IUPAC Name |

2-(4-ethylpiperidin-1-yl)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-9-3-5-15(6-4-9)11-13-7-10(12)8-14-11/h7-9H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJRCVKPYVVLFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)C2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 2,4-Dichloropyrimidine Intermediate

A common precursor for pyrimidine amine derivatives is 2,4-dichloropyrimidine. This intermediate is synthesized via chlorination of pyrimidin-5-amine derivatives or through direct halogenation of pyrimidine rings.

- Typical conditions: Reaction with chlorinating agents under controlled temperature to ensure selective di-chlorination.

- Yields: Moderate to good yields (60–75%) are reported for 2,4-dichloropyrimidine intermediates.

Nucleophilic Aromatic Substitution with 4-Ethylpiperidine

The key step involves the displacement of the chlorine atom at the 2-position of the pyrimidine ring by 4-ethylpiperidine.

- Reaction conditions:

- Solvent: Ethanol or other polar solvents.

- Base: N,N-Diisopropylethylamine (DIPEA) or similar organic bases.

- Temperature: Reflux at 75–85 °C.

- Reaction time: Approximately 3 hours.

- Mechanism: The nucleophilic nitrogen of 4-ethylpiperidine attacks the electrophilic carbon bearing chlorine, displacing the chloride ion.

- Yields: Moderate to good yields, typically in the range of 60–75%.

This method is supported by analogous syntheses of 2,4-disubstituted pyrimidines where cyclic amines replace halogens under nucleophilic aromatic substitution conditions.

Alternative Preparation Routes and Optimization

Use of Sodium Dithionite in Pyrimidine Derivative Synthesis

A patent describes the preparation of related pyrimidine amines using sodium dithionite as a reducing agent in a mixed aqueous-organic solvent system. This method offers:

- Mild reaction conditions.

- Short reaction times.

- High yields suitable for industrial production.

- Avoidance of heavy metal catalysts, reducing contamination risks.

Though this method specifically targets 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, the principles may be adapted for preparing this compound by modifying the nucleophile and reaction parameters.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate nucleophilic substitution reactions on pyrimidine rings, reducing reaction times significantly (e.g., from hours to minutes) while maintaining or improving yields. This approach enhances energy efficiency and may improve product purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Chlorination of pyrimidin-5-amine | Halogenation | 60–75 | Formation of 2,4-dichloropyrimidine intermediate |

| 2 | 4-Ethylpiperidine, DIPEA, EtOH, reflux 75–85°C, 3 h | Nucleophilic aromatic substitution | 60–75 | Selective substitution at C-2 position |

| Alt. | Sodium dithionite, mixed solvent (H2O + organic) | Reductive substitution (patent method) | High | Mild conditions, suitable for scale-up |

| Alt. | Microwave irradiation, acidic catalyst, 130°C, 3 h | Accelerated nucleophilic substitution | Variable | Faster reaction, potential for improved purity |

Research Findings and Analytical Data

- Purity and Characterization: Final products are typically purified by flash column chromatography using dichloromethane/methanol-ammonia mixtures as eluents. Purity levels above 95% are achievable.

- Spectroscopic Analysis: Characterization by NMR (1H, 13C) and mass spectrometry confirms the substitution pattern and molecular integrity.

- Pharmacokinetic Relevance: Compounds prepared via these methods have been evaluated for biological activities, indicating that the synthetic route preserves functional groups critical for activity.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

The compound “2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine” has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, relevant case studies, and findings from diverse sources.

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. This compound has been studied for its potential to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives, including this compound, against different cancer cell lines. The findings demonstrated that this compound showed promising cytotoxicity against breast cancer cells, with IC values indicating effective inhibition of cell growth .

Neurological Disorders

The compound's piperidine structure suggests potential applications in treating neurological disorders. Research on similar compounds has shown efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Study:

A pharmacological study investigated the effects of related piperidine derivatives on models of anxiety and depression. The results indicated that compounds with similar structures could enhance serotonin levels, suggesting that this compound may also possess anxiolytic or antidepressant properties .

Antimicrobial Properties

Pyrimidine derivatives have been recognized for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects.

Case Study:

Research published in Antimicrobial Agents and Chemotherapy reported on the synthesis of several pyrimidine derivatives, including this compound, showing significant inhibitory activity against Staphylococcus aureus and Candida albicans .

Data Table: Summary of Research Findings

| Application Area | Key Findings | Reference |

|---|---|---|

| Anticancer Activity | Cytotoxicity against breast cancer cells (IC values) | |

| Neurological Disorders | Potential enhancement of serotonin levels | |

| Antimicrobial Properties | Inhibition of Staphylococcus aureus and Candida albicans |

Mecanismo De Acción

The mechanism of action of 2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparación Con Compuestos Similares

Key Observations :

- Substituent Effects : The 4-ethylpiperidine group in the target compound replaces the 2-furanyl moiety common in SCH and ZM compounds. This substitution may reduce π-π stacking interactions with the receptor but improve metabolic stability .

- hERG Activity : SCH-58261 exhibits higher hERG inhibition (IC50 = 15.2 µM) compared to SCH-442416 (>30 µM), suggesting that bulky 7-position substituents (e.g., 3-(4-methoxyphenyl)propyl) mitigate hERG liability . The ethylpiperidine group in the target compound may similarly reduce hERG binding due to steric hindrance.

- Selectivity: ZM-241385 and SCH-442416 demonstrate nanomolar A2AR affinity (Ki = 1.6 and 0.048 nM, respectively) with >1000-fold selectivity over A1 and A3 receptors . The absence of a triazolo ring in the target compound could alter selectivity profiles.

Pharmacokinetic and Solubility Profiles

- Solubility : Pyrimidine derivatives with polar substituents (e.g., piperazine in Preladenant) exhibit improved aqueous solubility, enabling formulations with enhanced bioavailability . The 4-ethylpiperidine group in the target compound may offer intermediate lipophilicity, balancing membrane permeability and solubility.

- Metabolic Stability : Fluorinated analogs (e.g., 2-(3-fluorophenyl)pyrimidin-5-amine, CID 43142266) demonstrate prolonged half-lives due to reduced cytochrome P450 metabolism . While the target compound lacks fluorination, the ethylpiperidine group could similarly resist oxidative degradation.

Actividad Biológica

2-(4-Ethylpiperidin-1-yl)pyrimidin-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor functions as either an agonist or antagonist. The precise pathways and targets vary based on the biological context in which the compound is applied.

Pharmacological Effects

Research indicates that this compound has potential applications in various therapeutic areas, including:

1. Antibacterial Activity

Case studies have shown that related pyrimidine derivatives exhibit significant antibacterial properties against resistant pathogens, suggesting that structural modifications can enhance efficacy against such strains .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, contributing to its potential as a therapeutic agent. For instance, it may inhibit phospholipase D, a key enzyme in lipid metabolism, which could have implications in treating metabolic disorders .

3. Neuropharmacological Effects

There is emerging evidence that compounds with similar structures can modulate neurotransmitter systems, indicating potential applications in treating neurological disorders .

Structure-Activity Relationship (SAR)

The SAR studies of pyrimidine derivatives highlight the importance of substituents on the pyrimidine ring and their impact on biological activity. For instance, modifications at specific positions on the pyrimidine ring can significantly influence potency and selectivity against targeted enzymes or receptors.

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| C-5 | Ethyl group | Enhanced potency against bacterial strains |

| C-4 | Methyl group | Increased selectivity for phospholipase D inhibition |

| N-position | Piperidine | Improved neuropharmacological effects |

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study 1: Antibacterial Efficacy

A study demonstrated that pyrimidine derivatives showed improved antibacterial activity against Streptococcus pneumoniae strains with antibiotic resistance markers. The introduction of ethyl and piperidine groups was critical in enhancing this activity compared to previous analogs .

Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of NAPE-PLD by pyrimidine derivatives, revealing that certain modifications led to a significant decrease in N-acylethanolamines levels in vivo, which could be beneficial for treating conditions linked to dysregulated lipid metabolism .

Q & A

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of this compound in further functionalization?

- Methodological Answer :

- DFT calculations : Gaussian 09 to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Experimental validation : Perform Suzuki-Miyaura coupling at C4 or C6 positions using computed reactivity indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.